Cas no 487413-70-7 (6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid)
![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/487413-70-7x500.png)
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-amino-4,5,6,7-tetrahydro- (9CI)
- 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
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- インチ: 1S/C10H12N2O3S/c1-5(13)12-3-2-6-7(4-12)16-9(11)8(6)10(14)15/h2-4,11H2,1H3,(H,14,15)
- InChIKey: VECQKZCYODOHOZ-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)O)C2=C1CN(C(C)=O)CC2)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 323
- トポロジー分子極性表面積: 112
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6489110-5.0g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 5g |
$4972.0 | 2023-05-23 | ||
Enamine | EN300-6489110-10.0g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 10g |
$7373.0 | 2023-05-23 | ||
Enamine | EN300-6489110-0.05g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 0.05g |
$1440.0 | 2023-05-23 | ||
Enamine | EN300-6489110-2.5g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 2.5g |
$3362.0 | 2023-05-23 | ||
Enamine | EN300-6489110-0.5g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 0.5g |
$1646.0 | 2023-05-23 | ||
Enamine | EN300-6489110-0.1g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 0.1g |
$1508.0 | 2023-05-23 | ||
Enamine | EN300-6489110-0.25g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 0.25g |
$1577.0 | 2023-05-23 | ||
Enamine | EN300-6489110-1.0g |
6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid |
487413-70-7 | 1g |
$1714.0 | 2023-05-23 |
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acidに関する追加情報
Introduction to 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS No. 487413-70-7)
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid, identified by the CAS number 487413-70-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both acetyl and amino functional groups in its molecular framework suggests potential roles in drug design and development, particularly in modulating enzymatic and receptor interactions.
The thieno[2,3-c]pyridine core of this compound is a fused bicyclic system consisting of a thiophene ring connected to a pyridine ring. Such scaffolds are frequently explored in medicinal chemistry due to their ability to engage with biological targets in unique ways. The tetrahydro prefix indicates the saturation of the thiophene ring, which can influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties. These structural features make 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid a promising candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and synthetic accessibility. The acetyl group at the 6-position and the amino group at the 2-position of this compound are particularly noteworthy. The acetyl moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or esters, while the amino group provides a site for hydrogen bonding interactions with biological targets. These features make the compound a versatile building block for designing molecules with tailored biological properties.
One of the most compelling aspects of 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is its potential application in addressing unmet medical needs. Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. The unique scaffold of this compound offers opportunities to explore new chemical space and discover molecules with improved efficacy and reduced toxicity compared to existing therapies.
The carboxylic acid group at the 3-position further enhances the compound's potential as a pharmacological tool. Carboxylic acids are well-known for their ability to form hydrogen bonds and participate in salt formation, which can influence drug solubility and bioavailability. Additionally, carboxylic acid derivatives have been widely used in drug development due to their versatility in modifying pharmacokinetic profiles. The presence of this functional group in 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid suggests that it may exhibit interesting physicochemical properties suitable for oral or parenteral administration.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with unprecedented accuracy. Virtual screening techniques have been particularly useful in identifying hits from large chemical libraries. Given its unique structural features, 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is an excellent candidate for virtual screening against various biological targets. This approach has already led to the discovery of several novel drug candidates with significant therapeutic potential.
The synthesis of 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid represents another area of interest within synthetic organic chemistry. The construction of complex heterocyclic frameworks often requires innovative synthetic strategies that balance efficiency and scalability. Researchers have developed various methods for constructing thienopyridine scaffolds using transition-metal catalysis or organometallic reagents. These approaches have not only advanced our understanding of organic synthesis but also provided access to novel molecular architectures for drug discovery.
The potential applications of 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid extend beyond traditional small-molecule drug development. Its structural motifs have inspired the design of peptidomimetics and other biologically active molecules that mimic natural products or protein fragments. Such mimetics can serve as leads for further optimization or as tools for studying protein-protein interactions. The versatility of this compound underscores its importance as a building block in modern medicinal chemistry.
In conclusion, 6-Acetyl - 2 - amino - 4 , 5 , 6 , 7 - tetrahy drothieno [ 2 , 3 - c ] py rid ine - 3 - car box y lic ac id ( CAS No . 487413 - 70 - 7 ) represents a prom is ing compoun d with sign if ic ant poten tial in pharma ceutical re search . Its unique structural features and diverse functional groups make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various therapeutic challenges.
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